molecular formula C8H11N B1165603 insulin, des-Asn(21)-CysNH2(20)(A)- CAS No. 110485-97-7

insulin, des-Asn(21)-CysNH2(20)(A)-

Cat. No.: B1165603
CAS No.: 110485-97-7
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Description

Insulin, des-Asn(21)-CysNH2(20)(A)- is a modified insulin variant characterized by the removal of asparagine at position 21 (A21) on the A-chain and the amidation of the C-terminal cysteine at position 20 (B20) on the B-chain . This structural modification alters the insulin-receptor interaction kinetics, specifically delaying the dissociation of the insulin-receptor complex, which may enhance its metabolic stability and prolong its activity .

Properties

CAS No.

110485-97-7

Molecular Formula

C8H11N

Synonyms

insulin, des-Asn(21)-CysNH2(20)(A)-

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Insulin Compounds

Structural Modifications

Compound Structural Modifications Key Functional Impact
des-Asn(21)-CysNH2(20)(A) - A21 asparagine deletion
- B20 cysteine amidation
Slows receptor dissociation; enhanced stability
Insulin glargine - A21 glycine substitution
- B30-arginine and B31-arginine additions
Precipitation at neutral pH; prolonged basal action (~24 hours)
Insulin detemir - B29 lysine myristoylation Albumin binding; extended duration (12–24 hours) with reduced variability
Insulin aspart - B28 proline → aspartic acid substitution Accelerated absorption (onset: 10–20 minutes; peak: 40–50 minutes)

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: PK/PD Parameters of Selected Insulins
Compound Onset (min) Peak (hr) Duration (hr) Hypoglycemia Risk (vs. NPH) A1C Reduction (Δ%)
des-Asn(21)-CysNH2(20)(A) Not reported Not reported Theoretical prolongation Theoretically lower Not reported
Insulin glargine 60–90 None 18–24 20–30% lower 0.5–1.5
Insulin detemir 60–90 6–8 12–24 15–25% lower 0.4–1.2
Human insulin (NPH) 60–120 4–8 12–18 Baseline 0.6–1.0

Key Observations :

  • des-Asn(21)-CysNH2(20)(A) lacks clinical PK/PD data but shares mechanistic similarities with long-acting analogs like glargine and detemir, which exhibit reduced hypoglycemia risk compared to NPH insulin .
  • Insulin aspart’s rapid onset contrasts sharply with the hypothesized prolonged action of des-Asn(21)-CysNH2(20)(A) , underscoring divergent therapeutic applications .
Hypoglycemia Risk
  • Insulin glargine and detemir demonstrate 15–30% lower hypoglycemia rates than NPH insulin in type 1 and type 2 diabetes . While des-Asn(21)-CysNH2(20)(A) ’s receptor-binding properties suggest a similar safety advantage, clinical validation is absent.
Glycemic Control
  • In trials comparing insulin degludec/aspart with biphasic insulin aspart 30, the former achieved superior postprandial glucose control without increasing hypoglycemia . This highlights the importance of structural modifications in optimizing efficacy.

Receptor Binding and Stability

  • des-Asn(21)-CysNH2(20)(A) ’s A21 deletion and B20 amidation likely stabilize the insulin hexamer, delaying dissociation into active monomers. This mirrors insulin glargine’s pH-dependent precipitation mechanism but via distinct structural changes .
  • Insulin detemir ’s albumin-binding myristoyl chain extends action independently of hexamer stability, illustrating alternative strategies for prolonging insulin activity .

Preparation Methods

Resin Selection and Initial Deprotection

A Wang resin pre-loaded with a C-terminal amide linker is typically employed to ensure the final amidation at Cys20. The resin is swelled in dimethylformamide (DMF), followed by deprotection of the Fmoc (9-fluorenylmethoxycarbonyl) group using 20% piperidine in DMF.

Sequential Amino Acid Coupling

Each amino acid is coupled using 10-fold molar excess of Fmoc-protected residues, activated by 1:1 DIC (N,N'-diisopropylcarbodiimide) and OxymaPure. Critical steps include:

  • Cys20 Modification : After coupling Cys19 (A-chain numbering), the subsequent residue (Cys20) is introduced as Fmoc-Cys(Trt)-OH, where the Trt (trityl) group protects the thiol side chain. The final residue (originally Asn21) is omitted, leaving Cys20 as the new C-terminus.

  • Amidation : Upon completion of the A-chain sequence, the resin-bound peptide is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v) to release the peptide while preserving the C-terminal amide.

Disulfide Bond Formation

The A-chain contains three cysteine residues (A6, A7, A11, and A20 in native insulin). In des-Asn(21)-CysNH2(20)(A)-, CysA20 is amidated, leaving CysA6, A7, and A11 to form intrachain disulfide bonds. Oxidative folding is performed in a pH 8.0 buffer containing glutathione (reduced and oxidized forms) to promote correct disulfide pairing.

Chain Combination with Native B-Chain

The modified A-chain is combined with the native B-chain through disulfide bond formation, a process critical for maintaining insulin’s tertiary structure and activity.

B-Chain Preparation

The B-chain is synthesized separately via SPPS or obtained through sulfitolysis of native insulin, yielding a B-chain disulfonate (B7-SO3– and B19-SO3–). The disulfonate form prevents premature disulfide bond formation during storage.

Equimolar Chain Combination

The A-chain and B-chain are mixed in a 1:1 molar ratio in a glycine buffer (pH 10.5–11.5) containing dithiothreitol (DTT) to reduce sulfonate groups. The reaction proceeds for 24–48 hours at 4°C, facilitating the formation of interchain disulfide bonds (A7-B7 and A20-B19).

Post-Combination Modifications

To ensure complete amidation at CysA20, the product is treated with ammonium bicarbonate (50 mM, pH 8.0) for 1 hour, converting any residual carboxylic acid groups to amides.

Purification and Analytical Characterization

Crude des-Asn(21)-CysNH2(20)(A)- is purified using reversed-phase high-performance liquid chromatography (rp-HPLC).

HPLC Conditions

ParameterValue
ColumnC18, 5 μm, 250 × 4.6 mm
Mobile Phase A0.1% TFA in water
Mobile Phase B0.1% TFA in acetonitrile
Gradient20–50% B over 30 minutes
Flow Rate1 mL/min
DetectionUV at 214 nm

Under these conditions, the analog elutes at ~22 minutes, distinct from native insulin (~25 minutes) due to reduced hydrophobicity.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight:

  • Calculated : 5803.6 Da (A-chain: 2380.2 Da; B-chain: 3423.4 Da)

  • Observed : 5803.8 ± 0.3 Da.

Biological Activity and Stability

Receptor Binding Assay

des-Asn(21)-CysNH2(20)(A)- exhibits 14–15% biological activity relative to bovine insulin in a rat adipocyte glucose uptake assay. The reduced activity is attributed to destabilization of the A-chain C-terminal α-helix, which is critical for insulin receptor binding.

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting temperature (Tm) of 62.5°C for the analog, compared to 68.2°C for native insulin. The ΔΔG of unfolding is +1.2 kcal/mol, indicating decreased stability.

Challenges and Optimizations

Low Coupling Efficiency at Cys20

The steric bulk of the Trt-protected cysteine at position A20 reduces coupling efficiency to 70–75%. Substituting Trt with a less bulky Acm (acetamidomethyl) group improves efficiency to 90%.

Disulfide Mispairing

Oxidative folding yields 60–65% correctly folded product. Adding 10% DMSO to the folding buffer increases correct disulfide pairing to 80% by stabilizing nascent secondary structures .

Q & A

Q. Table 1. Recommended Analytical Techniques for Characterizing des-Asn(21)-CysNH2(20)(A)-Insulin

Property Technique Key Parameters Reference
Structural integrityNMR spectroscopyChemical shift mapping of A21/B30 residues
Aggregation propensityDynamic light scatteringHydrodynamic diameter, polydispersity index
Receptor bindingSurface plasmon resonancekon (association rate), koff (dissociation)
Stability under stressRaman spectroscopyβ-sheet/α-helix ratio

Q. Table 2. Key Considerations for Preclinical Study Design

Factor Guideline Source
Animal model selectionUse humanized IR transgenic mice for PK/PD studies
Data reportingAdhere to NIH guidelines for experimental replication
Statistical analysisApply mixed-effects models for longitudinal data

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